2-(5-cyclopropyl-1H-pyrazol-3-yl)-9,10,11,12-tetrahydro-8H-cyclohepta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine
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Overview
Description
2-(5-cyclopropyl-1H-pyrazol-3-yl)-9,10,11,12-tetrahydro-8H-cyclohepta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine is a complex heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound features a unique structure that combines several heterocyclic rings, making it a promising candidate for various biological and pharmacological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-cyclopropyl-1H-pyrazol-3-yl)-9,10,11,12-tetrahydro-8H-cyclohepta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the formation of the pyrazole ring, followed by the construction of the triazolo[1,5-c]pyrimidine core. Key reaction conditions include the use of specific catalysts, solvents, and temperature control to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to scale up the process. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(5-cyclopropyl-1H-pyrazol-3-yl)-9,10,11,12-tetrahydro-8H-cyclohepta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds with different functional groups .
Scientific Research Applications
2-(5-cyclopropyl-1H-pyrazol-3-yl)-9,10,11,12-tetrahydro-8H-cyclohepta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study various biological processes.
Medicine: Explored for its potential therapeutic effects, particularly as a kinase inhibitor for cancer treatment
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-(5-cyclopropyl-1H-pyrazol-3-yl)-9,10,11,12-tetrahydro-8H-cyclohepta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine involves its interaction with specific molecular targets, such as cyclin-dependent kinases (CDKs). By inhibiting these kinases, the compound can interfere with cell cycle progression, leading to apoptosis in cancer cells. The molecular pathways involved include the modulation of CDK2/cyclin A2 activity, which is crucial for cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Shares a similar core structure and is also investigated for its kinase inhibitory properties.
Triazolo[1,5-c]pyrimidine: Another related compound with similar biological activities.
Uniqueness
What sets 2-(5-cyclopropyl-1H-pyrazol-3-yl)-9,10,11,12-tetrahydro-8H-cyclohepta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine apart is its unique combination of multiple heterocyclic rings, which enhances its binding affinity and specificity towards molecular targets. This structural uniqueness contributes to its potent biological activities and makes it a valuable compound for further research and development .
Properties
Molecular Formula |
C18H18N6S |
---|---|
Molecular Weight |
350.4 g/mol |
IUPAC Name |
15-(5-cyclopropyl-1H-pyrazol-3-yl)-9-thia-11,13,14,16-tetrazatetracyclo[8.7.0.02,8.013,17]heptadeca-1(10),2(8),11,14,16-pentaene |
InChI |
InChI=1S/C18H18N6S/c1-2-4-11-14(5-3-1)25-18-15(11)17-20-16(23-24(17)9-19-18)13-8-12(21-22-13)10-6-7-10/h8-10H,1-7H2,(H,21,22) |
InChI Key |
RKLFTUJPZRZORQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(CC1)SC3=C2C4=NC(=NN4C=N3)C5=NNC(=C5)C6CC6 |
Origin of Product |
United States |
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